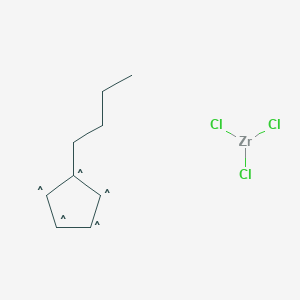
CID 90472080
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butylcyclopentadienylzirconium trichloride is an organometallic compound with the chemical formula C9H13Cl3Zr. It is a dark orange solid that is insoluble in water. This compound is part of a broader class of organometallic compounds that are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
N-Butylcyclopentadienylzirconium trichloride can be synthesized through the reaction of zirconium tetrachloride with n-butylcyclopentadiene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of n-butylcyclopentadienylzirconium trichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in high and ultra-high purity forms to meet the specific requirements of various applications .
化学反応の分析
Types of Reactions
N-Butylcyclopentadienylzirconium trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Reduction Reactions: It can be reduced to form lower oxidation state zirconium compounds.
Oxidation Reactions: The compound can also undergo oxidation to form higher oxidation state zirconium compounds.
Common Reagents and Conditions
Common reagents used in reactions with n-butylcyclopentadienylzirconium trichloride include:
Alkylating Agents: For substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozirconium compounds, while reduction and oxidation reactions can produce zirconium compounds with different oxidation states .
科学的研究の応用
N-Butylcyclopentadienylzirconium trichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of thin films, coatings, and other advanced materials.
作用機序
The mechanism of action of n-butylcyclopentadienylzirconium trichloride involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of new chemical bonds by providing an active site for the reaction to occur. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and signaling pathways .
類似化合物との比較
Similar Compounds
- Dimethylbis(cyclopentadienyl)silylzirconium Dichloride
- Bis(tetramethylcyclopentadienyl)zirconium Dichloride
- Zirconium Bis(hexamethyldisilazide) Dichloride
- Bis(ethylcyclopentadienyl)zirconium Dichloride
- Dichlorobis(1-neomenthylindenyl)zirconium
- Bis(2-methylindenyl)zirconium Dichloride
- Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium
- Bis(tert-butylcyclopentadienyl)zirconium (IV) Dichloride
- Bis(pentamethylcyclopentadienyl)zirconium (IV) Dichloride
Uniqueness
N-Butylcyclopentadienylzirconium trichloride is unique due to its specific structure and reactivity. The presence of the n-butyl group and the cyclopentadienyl ligand provides distinct chemical properties that differentiate it from other similar compounds. These unique properties make it particularly useful in specific catalytic and synthetic applications .
特性
分子式 |
C9H13Cl3Zr |
|---|---|
分子量 |
318.8 g/mol |
InChI |
InChI=1S/C9H13.3ClH.Zr/c1-2-3-6-9-7-4-5-8-9;;;;/h4-5,7-8H,2-3,6H2,1H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
KNPUFKHOCFMNPL-UHFFFAOYSA-K |
正規SMILES |
CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
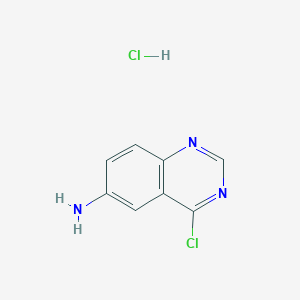
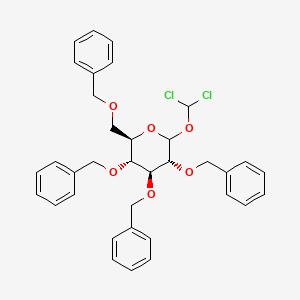
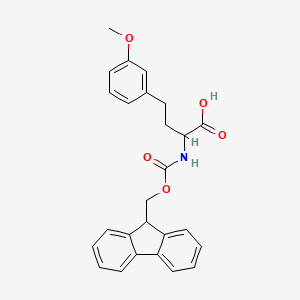

![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
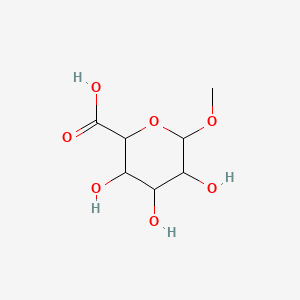
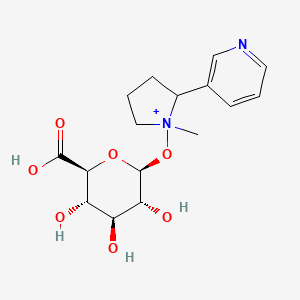
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
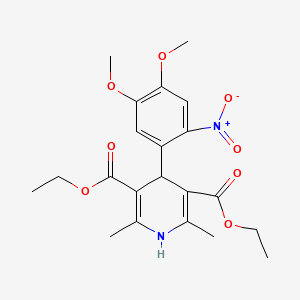
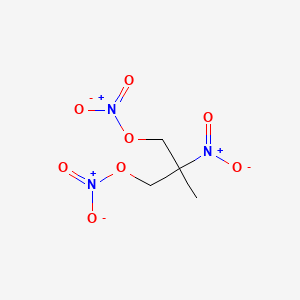
![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
